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Abstract

Lysine acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger
Protein) or MYST3, is a critical epigenetic regulator belonging to the MYST family of histone
acetyltransferases (HATSs).[1] It plays a pivotal role in a diverse range of cellular processes,
including gene transcription, cell cycle progression, and stem cell maintenance, primarily
through the acetylation of histone and non-histone proteins.[2] Dysregulation of KAT6A activity
is increasingly implicated in various pathologies, most notably in cancer and developmental
disorders, making it a compelling target for therapeutic intervention.[1][3] This technical guide
provides an in-depth overview of the core mechanisms of KAT6A-mediated histone acetylation,
its involvement in key signaling pathways, and detailed protocols for its experimental
investigation.

Core Mechanism of KAT6A-Mediated Histone
Acetylation

KATG6A functions as the catalytic subunit of a multi-protein complex, which is essential for its
histone acetyltransferase activity and substrate specificity.[4] This complex typically includes
scaffolding proteins like BRPF1, and other regulatory subunits such as ING5 and MEAF6.[5]
The formation of this complex is crucial for directing KAT6A to specific genomic loci and for
modulating its catalytic activity towards histone substrates.[1]
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The primary enzymatic function of KAT6A is to transfer an acetyl group from acetyl-CoA to the
€-amino group of specific lysine residues on histone tails.[6] This post-translational modification
neutralizes the positive charge of the lysine residue, thereby weakening the electrostatic
interactions between the histone tail and the negatively charged DNA backbone. This
"loosening” of the chromatin structure, often referred to as chromatin relaxation, generally leads
to increased accessibility of DNA to transcription factors and the transcriptional machinery,
ultimately resulting in gene activation.[7]

Substrate Specificity

KATG6A exhibits a degree of substrate specificity, primarily targeting lysine residues on the N-
terminal tail of histone H3. The most well-documented sites of KAT6A-mediated acetylation are
H3K9, H3K14, and H3K23.[1][5] However, the preferential target can be context-dependent
and is significantly influenced by the composition of the KAT6A complex. For instance, in the
context of glioma, KAT6A shows a strong preference for acetylating H3K23.[5] The scaffolding
protein BRPF1 has been shown to be a key determinant in shifting KAT6A's substrate
preference.[1]

Recruitment to Chromatin

KATG6A is recruited to specific genomic locations through various mechanisms. One key
mechanism involves a winged helix (WH) domain at the N-terminus of KAT6A, which directly
and specifically interacts with unmethylated CpG motifs in DNA.[8] This interaction facilitates
the association of KAT6A with unmethylated CpG islands, which are often located at the
promoters of active genes.[8] Additionally, the double PHD finger (DPF) domain of KAT6A can
recognize and bind to pre-existing histone modifications, such as acetylated H3K9 and H3K14,
further stabilizing its association with chromatin.[8]

Role of KAT6A in Cellular Signaling

KATG6A is a critical node in several signaling pathways that are fundamental to cellular growth,
proliferation, and survival. Its dysregulation is a key factor in the pathogenesis of various
diseases, particularly cancer.

The PI3K/AKT Signaling Pathway in Cancer
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In several cancers, including glioblastoma, KAT6A has been shown to be a potent activator of
the PISK/AKT signaling pathway.[5][9] This pathway is a central regulator of cell proliferation,
survival, and metabolism. The mechanism of activation by KAT6A involves the following key

steps:

o H3K23 Acetylation: KAT6A, as part of its complex, acetylates H3K23 at the promoter of the
PIK3CA gene.[5] PIK3CA encodes the p110a catalytic subunit of PI3K.

o TRIM24 Recruitment: The acetylated H3K23 mark (H3K23ac) acts as a binding site for the
bromodomain-containing protein TRIM24.[5]

o PIK3CA Transcription: The recruitment of TRIM24 to the PIK3CA promoter leads to the
transcriptional activation of the gene, resulting in increased levels of the p110a protein.[5]

o PI3K/AKT Activation: Elevated levels of p110a enhance the activity of the PI3K enzyme,
which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate
phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates the
serine/threonine kinase AKT.[10]

o Tumorigenesis: Activated AKT promotes cell proliferation, inhibits apoptosis, and drives
tumor growth.[5][11]
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Acetylation of Non-Histone Targets: The p53 Pathway
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KATG6A's role extends beyond histone modification. It can also acetylate non-histone proteins,
thereby modulating their function. A prominent example is the tumor suppressor protein p53.
[12] KAT6A, also referred to as MOZ in this context, can directly interact with and acetylate p53
at lysines K120 and K382.[12] This acetylation event is enhanced by the formation of a ternary
complex with the Promyelocytic Leukemia (PML) protein within PML nuclear bodies.[12]
Acetylation of p53 by KAT6A enhances its transcriptional activity, leading to increased
expression of downstream targets like the cell cycle inhibitor p21.[12] This, in turn, can induce
cellular senescence, a state of irreversible cell cycle arrest.[12]
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Quantitative Data on KAT6A Activity and Inhibition

The development of small molecule inhibitors targeting KAT6A is an active area of research for
cancer therapy. The potency of these inhibitors is typically quantified by their half-maximal
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inhibitory concentration (IC50).

Inhibitor Target(s) IC50 (nM) Reference
WM-8014 KAT6A 4.6 [6]
WM-1119 KAT6A 12.6 [6]
PF-9363 KAT6A 1.6 [6]
Anacardic Acid HATs 40,000 [6]
Garcinol HATs 31,000 [6]
Curcumin HATs >100,000 [6]
C646 p300/CBP 13,000 [6]

Note: While specific Km and kcat values for KAT6A with different histone substrates are not
readily available in a consolidated format in the public domain, the general principle of
Michaelis-Menten kinetics applies. The catalytic efficiency (kcat/Km) can be determined
through in vitro HAT assays by varying the concentrations of the histone substrate and acetyl-
CoA.[13][14][15][16]

Experimental Protocols

Investigating the function of KAT6A requires a combination of in vitro biochemical assays and
cell-based techniques. Below are detailed methodologies for key experiments.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a radiometric assay to measure the acetyltransferase activity of
recombinant KAT6A on a histone H3 substrate.

Materials:
e Recombinant human KAT6A enzyme

o Histone H3 (full-length or peptide)

© 2025 BenchChem. All rights reserved. 7/16 Tech Support


https://www.reactionbiology.com/datasheet/kat6a_hat_malvern/
https://www.reactionbiology.com/datasheet/kat6a_hat_malvern/
https://www.reactionbiology.com/datasheet/kat6a_hat_malvern/
https://www.reactionbiology.com/datasheet/kat6a_hat_malvern/
https://www.reactionbiology.com/datasheet/kat6a_hat_malvern/
https://www.reactionbiology.com/datasheet/kat6a_hat_malvern/
https://www.reactionbiology.com/datasheet/kat6a_hat_malvern/
https://www.graphpad.com/support/faq/how-can-i-determine-the-kcat-of-an-enzyme/
https://www.researchgate.net/post/How-to-calculate-Kcat-Km-ratio-in-enzyme-kinetics
https://www.biorxiv.org/content/10.1101/2021.12.09.471995v1.full.pdf
https://www.youtube.com/watch?v=Fd-Djo7UPyg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e [3H]-Acetyl-CoA

e HAT Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
« Scintillation fluid and vials

e Phosphocellulose filter paper

o Wash Buffer (e.g., 50 mM sodium bicarbonate/carbonate buffer, pH 9.2)

e Microcentrifuge tubes

 Incubator at 30°C

Scintillation counter

Procedure:

e Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 25
pL reaction would consist of:

o

5 pL of 5x HAT Assay Buffer

[¢]

1 pg of Histone H3 substrate (or peptide equivalent)

[¢]

100-500 ng of recombinant KAT6A

[e]

0.1 uCi of [3H]-Acetyl-CoA (adjust volume based on stock concentration)
o Nuclease-free water to a final volume of 25 pL.

« Initiate Reaction: Mix the components gently by pipetting and incubate the reaction at 30°C
for 30-60 minutes.

o Stop Reaction: Spot 20 uL of the reaction mixture onto a piece of phosphocellulose filter
paper.

e Washing:
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o Wash the filter paper 3 times for 5 minutes each in Wash Buffer.

o Perform a final rinse with acetone and let the paper air dry completely.

e Quantification:
o Place the dried filter paper into a scintillation vial.
o Add 5 mL of scintillation fluid.

o Measure the incorporated radioactivity using a scintillation counter. The counts per minute
(CPM) are proportional to the HAT activity.

Chromatin Immunoprecipitation (ChlP)

This protocol outlines the general steps for performing ChlIP to identify the genomic regions
occupied by KAT6A.

Materials:

Cells of interest

o Formaldehyde (37%)

e Glycine (1.25 M)

o PBS (phosphate-buffered saline)

o Cell lysis buffer

* Nuclear lysis buffer

e ChlIP dilution buffer

o Anti-KAT6A antibody and IgG control
e Protein A/G magnetic beads

e Wash buffers (low salt, high salt, LiCl)
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o Elution buffer

e Proteinase K

e RNase A

o DNA purification kit

e Sonicator or micrococcal nuclease (MNase)
¢ gPCR machine and reagents

Procedure:

e Cross-linking:

o Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate
for 10 minutes at room temperature.[17]

o Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for
5 minutes.[17]

e Cell Lysis and Chromatin Shearing:
o Harvest and wash the cells with ice-cold PBS.[17]
o Lyse the cells to release the nuclei.[17]

o Resuspend the nuclei and shear the chromatin to fragments of 200-1000 bp using
sonication or MNase digestion.[2]

e Immunoprecipitation:

o Dilute the sheared chromatin and pre-clear with protein A/G beads to reduce non-specific
binding.[2]

o Incubate the pre-cleared chromatin with an anti-KAT6A antibody or an 1gG control
overnight at 4°C with rotation.[2]
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o Add protein A/G beads to capture the antibody-protein-DNA complexes.[2]

e Washing and Elution:

o Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-
specifically bound proteins and DNA.[2]

o Elute the chromatin complexes from the beads.[2]
» Reverse Cross-linking and DNA Purification:

o Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the
presence of high salt.[2]

o Treat with RNase A and Proteinase K to remove RNA and protein.[2]
o Purify the DNA using a DNA purification Kit.[2]
e Analysis:

o Quantify the enriched DNA using gPCR with primers specific to target gene promoters or
by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Mass Spectrometry for Histone Modification Analysis

This protocol provides a general workflow for the analysis of histone post-translational
modifications (PTMs) by bottom-up mass spectrometry.

Materials:

Cell or tissue samples

Histone extraction buffers (e.g., acid extraction)

Trichloroacetic acid (TCA)

Ammonium bicarbonate

DTT (dithiothreitol)
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lodoacetamide

Trypsin (or other suitable protease)

C18 desalting columns

LC-MS/MS system
Procedure:
e Histone Extraction:
o Isolate nuclei from cells or tissues.
o Extract histones using an acid extraction method (e.g., with sulfuric acid).[18]
o Precipitate the histones with TCA.[18]
e Sample Preparation for MS:
o Resuspend the histone pellet in ammonium bicarbonate.
o Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

o Digest the histones into peptides using trypsin. The digestion is often performed overnight
at 37°C.[8]

» Peptide Desalting:

o Desalt the peptide mixture using C18 columns to remove salts and other contaminants
that can interfere with mass spectrometry analysis.

e LC-MS/MS Analysis:

o Inject the desalted peptides into a liquid chromatography system coupled to a tandem
mass spectrometer (LC-MS/MS).[19]

o Peptides are separated by reverse-phase chromatography and then ionized and analyzed
by the mass spectrometer.[19]
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o Data Analysis:

o The resulting MS/MS spectra are searched against a protein database to identify the
peptides and their modifications.

o Specialized software is used to quantify the relative abundance of different histone PTMs.
[20]

Experimental and Logical Workflows

Hypothesis:
KAT6A regulates Gene X

Cell-Based Studies

In Vitro Studies

Biochemical | DNA Genomic
Activity Binding Occupancy
Y

A 4
EMSA ChIP-qPCR
(KAT6A + Gene X Promoter DNA) (KAT6A at Gene X promoter)

AN
“~Correlate

Functional
Genomics

KAT6A Knockdown/Knockout

In Vitro HAT Assay
(KAT6A + Histone H3)

Gene Expression Analysis
(qPCR, RNA-seq)

\
\
Correlate
X

Phenotypic Assays
(Proliferation, Apoptosis)

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://scispace.com/papers/a-practical-guide-for-analysis-of-histone-post-translational-2rmwe00674
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Conclusion

KATG6A is a multifaceted epigenetic writer with profound implications for cellular function and
disease. Its role in acetylating histones to regulate gene expression, particularly within the
context of critical signaling pathways like PI3BK/AKT, underscores its importance as a potential
therapeutic target. The experimental protocols and workflows detailed in this guide provide a
robust framework for researchers to further elucidate the intricate mechanisms of KAT6A and to
accelerate the development of novel therapeutic strategies targeting this key enzyme. As our
understanding of the epigenetic landscape continues to expand, the significance of KAT6A in
health and disease is certain to grow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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